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For Researchers, Scientists, and Drug Development Professionals

Abstract
GTP-14564 is a potent and selective small molecule inhibitor of Class III receptor tyrosine

kinases (RTKs), with notable activity against Fms-like tyrosine kinase 3 (FLT3), particularly its

internal tandem duplication (ITD) mutant. The FLT3-ITD mutation is a key driver in a significant

portion of acute myeloid leukemia (AML) cases, leading to constitutive activation of the kinase

and aberrant downstream signaling, promoting uncontrolled cell proliferation and survival. GTP-

14564 exhibits selective cytotoxicity towards leukemia cells harboring the FLT3-ITD mutation

by primarily inhibiting the STAT5 signaling pathway. This technical guide provides an in-depth

overview of the core characteristics of GTP-14564, including its biochemical properties,

mechanism of action, and detailed experimental protocols for its investigation.

Core Properties of GTP-14564
GTP-14564, with the chemical name 3-phenyl-1H-benzofuro[3,2-c]pyrazole, is a well-

characterized tyrosine kinase inhibitor. Its fundamental properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b502738?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b502738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₅H₁₀N₂O

Molecular Weight 234.25 g/mol

CAS Number 34823-86-4

Appearance Crystalline solid

Solubility Soluble in DMSO and Ethanol

Quantitative Data: Inhibitory Activity
GTP-14564 demonstrates high potency and selectivity for Class III RTKs. The half-maximal

inhibitory concentrations (IC₅₀) highlight its efficacy against key oncogenic kinases.
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Target Kinase IC₅₀ (µM) Notes

FLT3 (Wild-Type) ~9.0

GTP-14564 requires a

significantly higher

concentration to inhibit the

wild-type receptor compared to

the ITD mutant, indicating a

degree of selectivity.[1]

FLT3-ITD ~1.0

The inhibitor is markedly more

potent against the

constitutively active internal

tandem duplication mutant of

FLT3.[1]

c-Kit 0.3

Demonstrates potent inhibition

of another Class III RTK

involved in hematopoiesis and

oncogenesis.

c-Fms 0.3

Shows strong activity against

the colony-stimulating factor 1

receptor.

PDGFRβ 1.0

Exhibits inhibitory activity

against the platelet-derived

growth factor receptor beta.

Mechanism of Action: The FLT3-STAT5 Signaling
Axis
The primary mechanism of action of GTP-14564 in FLT3-ITD positive leukemia cells is the

inhibition of the constitutively active STAT5 signaling pathway. In normal hematopoiesis, FLT3

activation by its ligand leads to the activation of several downstream pathways, including the

RAS/MAPK and PI3K/Akt pathways. However, the FLT3-ITD mutation leads to aberrant and

ligand-independent activation of STAT5, which is crucial for the proliferation and survival of

these cancer cells. GTP-14564 effectively blocks the phosphorylation of STAT5, leading to cell

cycle arrest and apoptosis in FLT3-ITD expressing cells.[1]
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FLT3-ITD Signaling and GTP-14564 Inhibition.

Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of

GTP-14564.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of GTP-14564 on leukemia cell lines.

Materials:

Leukemia cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for wild-type FLT3)

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

GTP-14564 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well plates
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium.

Prepare serial dilutions of GTP-14564 in culture medium.

Add 100 µL of the GTP-14564 dilutions to the respective wells. Include a vehicle control

(DMSO) and a no-treatment control.

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC₅₀ value.[2][3]

Western Blot Analysis of STAT5 Phosphorylation
This protocol details the procedure to assess the inhibition of STAT5 phosphorylation by GTP-

14564.

Materials:

Leukemia cell lines

GTP-14564

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels
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PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Treat cells with varying concentrations of GTP-14564 for a specified time (e.g., 2-4 hours).

Harvest cells and lyse them in ice-cold lysis buffer.

Determine the protein concentration of the lysates using the BCA assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using an ECL substrate and a chemiluminescence imager.

Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal loading.

[4][5]
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Western Blot Experimental Workflow.
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Cell Cycle Analysis via Flow Cytometry
This protocol is for analyzing the effect of GTP-14564 on the cell cycle distribution of leukemia

cells.

Materials:

Leukemia cell lines

GTP-14564

70% Ethanol (ice-cold)

Phosphate-buffered saline (PBS)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat cells with GTP-14564 at various concentrations for 24-48 hours.

Harvest the cells and wash them with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room

temperature in the dark.

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1,

S, and G2/M phases of the cell cycle.[6][7][8]

Conclusion
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GTP-14564 is a valuable research tool for investigating the role of FLT3 signaling in

hematological malignancies. Its selectivity for the FLT3-ITD mutant and its defined mechanism

of action through the inhibition of the STAT5 pathway make it a model compound for studying

targeted cancer therapies. The experimental protocols provided in this guide offer a framework

for researchers to further explore the biological effects of GTP-14564 and similar kinase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in
leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. audreyli.com [audreyli.com]

4. researchgate.net [researchgate.net]

5. benchchem.com [benchchem.com]

6. researchgate.net [researchgate.net]

7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

8. Flow cytometry with PI staining | Abcam [abcam.com]

To cite this document: BenchChem. [GTP-14564: A Technical Guide to a Selective FLT3
Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b502738#what-is-gtp-14564]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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